Bis(1,1,2,2,3,3,4,4,4-nonafluoro-1-butanesulfonyl)imide
Overview
Description
Bis(1,1,2,2,3,3,4,4,4-nonafluoro-1-butanesulfonyl)imide: is a chemical compound known for its unique properties and applications in various fields. It is characterized by its high thermal stability and strong electron-withdrawing capabilities due to the presence of multiple fluorine atoms. This compound is often used in the development of advanced materials and as a reagent in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(1,1,2,2,3,3,4,4,4-nonafluoro-1-butanesulfonyl)imide is typically synthesized through the reaction of perfluorobutanesulfonyl fluoride with a suitable amine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The typical reaction conditions involve dissolving the perfluorobutanesulfonyl fluoride in an inert solvent such as methanol or ether and gradually adding the amine. The reaction mixture is then stirred for several hours at room temperature to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction is typically monitored using analytical techniques such as gas chromatography and mass spectrometry to ensure the complete conversion of reactants to the desired product.
Chemical Reactions Analysis
Types of Reactions: Bis(1,1,2,2,3,3,4,4,4-nonafluoro-1-butanesulfonyl)imide undergoes various types of chemical reactions, including nucleophilic substitution and electrophilic addition. Due to its strong electron-withdrawing nature, it is highly reactive towards nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction typically involves the use of nucleophiles such as amines or alkoxides. The reaction is carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile at elevated temperatures.
Electrophilic Addition: This reaction involves the addition of electrophiles such as halogens or acids to the compound. The reaction conditions vary depending on the electrophile used but generally involve mild temperatures and inert atmospheres.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative, while electrophilic addition with a halogen would result in a halogenated sulfonyl compound .
Scientific Research Applications
Bis(1,1,2,2,3,3,4,4,4-nonafluoro-1-butanesulfonyl)imide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, particularly those requiring strong electron-withdrawing groups.
Biology: The compound is used in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Medicine: It is explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its high thermal stability and chemical resistance
Mechanism of Action
The mechanism by which Bis(1,1,2,2,3,3,4,4,4-nonafluoro-1-butanesulfonyl)imide exerts its effects is primarily through its strong electron-withdrawing capabilities. This property makes it highly reactive towards nucleophiles and electrophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions. In biological systems, the compound’s fluorinated nature allows it to interact with biomolecules in unique ways, potentially altering their structure and function .
Comparison with Similar Compounds
- Lithium bis(1,1,2,2,3,3,4,4,4-nonafluoro-1-butanesulfonyl)imide
- Potassium this compound
- Sodium this compound
Comparison: this compound is unique due to its specific combination of fluorine atoms and sulfonyl groups, which impart high thermal stability and strong electron-withdrawing properties. Compared to its lithium, potassium, and sodium analogs, it offers distinct reactivity patterns and solubility characteristics, making it suitable for specialized applications in various fields .
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,4-nonafluoro-N-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)butane-1-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HF18NO4S2/c9-1(10,5(17,18)19)3(13,14)7(23,24)32(28,29)27-33(30,31)8(25,26)4(15,16)2(11,12)6(20,21)22/h27H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJUHXVCAHXJLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)S(=O)(=O)NS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
(C4F9SO2)2NH, C8HF18NO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Record name | 1-Butanesulfonamide, 1,1,2,2,3,3,4,4,4-nonafluoro-N-[(1,1,2,2,3,3,4,4,4-nonafluorobutyl)sulfonyl]- | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60880426 | |
Record name | Bis(1,1,2,2,3,3,4,4,4-nonafluoro-1-butanesulfonyl)imide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60880426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
581.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39847-39-7 | |
Record name | 1,1,2,2,3,3,4,4,4-Nonafluoro-N-[(1,1,2,2,3,3,4,4,4-nonafluorobutyl)sulfonyl]-1-butanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39847-39-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(1,1,2,2,3,3,4,4,4-nonafluoro-1-butanesulfonyl)imide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60880426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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